molecular formula C14H8Br2O3S B019538 9,10-dibromoanthracene-2-sulfonic Acid CAS No. 70942-82-4

9,10-dibromoanthracene-2-sulfonic Acid

Cat. No.: B019538
CAS No.: 70942-82-4
M. Wt: 416.1 g/mol
InChI Key: GKVAYKWWVFDEOJ-UHFFFAOYSA-N
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Description

9,10-Dibromoanthracene-2-sulfonic Acid is a chemical compound with the molecular formula C14H8Br2O3S and a molecular weight of 416.09 g/mol . It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and contains bromine and sulfonic acid functional groups. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 9,10-Dibromoanthracene-2-sulfonic Acid typically involves the bromination of anthracene followed by sulfonation. The reaction conditions for bromination often include the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The sulfonation step involves the use of sulfuric acid (H2SO4) or chlorosulfonic acid (ClSO3H) to introduce the sulfonic acid group .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The crude product is often purified using techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

9,10-Dibromoanthracene-2-sulfonic Acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anthracene derivatives, while oxidation can produce anthraquinones .

Mechanism of Action

The mechanism of action of 9,10-Dibromoanthracene-2-sulfonic Acid involves its interaction with molecular targets through its bromine and sulfonic acid functional groups. These interactions can lead to various chemical transformations, including electrophilic and nucleophilic reactions. The compound’s photophysical properties also make it useful in studies involving light absorption and emission .

Properties

IUPAC Name

9,10-dibromoanthracene-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Br2O3S/c15-13-9-3-1-2-4-10(9)14(16)12-7-8(20(17,18)19)5-6-11(12)13/h1-7H,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKVAYKWWVFDEOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC(=CC3=C2Br)S(=O)(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Br2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10400779
Record name 9,10-dibromoanthracene-2-sulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70942-82-4
Record name 9,10-dibromoanthracene-2-sulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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